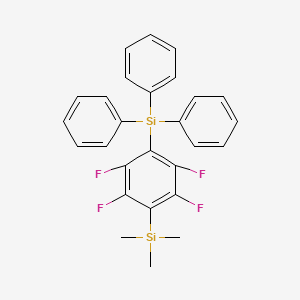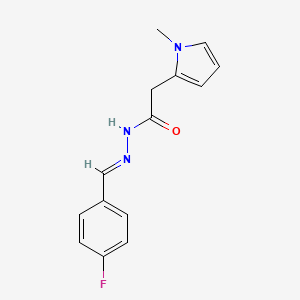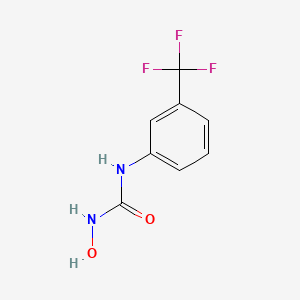
1-Hydroxy-3-(3-trifluoromethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Hydroxy-3-(3-trifluoromethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One practical method is the reaction of 3-trifluoromethylaniline with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is efficient and scalable, making it suitable for industrial production.
化学反応の分析
1-Hydroxy-3-(3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Hydroxy-3-(3-trifluoromethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and materials with specific desired properties
作用機序
The mechanism of action of 1-Hydroxy-3-(3-trifluoromethylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
類似化合物との比較
1-Hydroxy-3-(3-trifluoromethylphenyl)urea can be compared with similar compounds such as:
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
Hydroxycarbamide (Hydroxyurea): While hydroxycarbamide is used in medical applications, this compound offers unique advantages due to its trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability, lipophilicity, and metabolic resistance, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
110923-13-2 |
|---|---|
分子式 |
C8H7F3N2O2 |
分子量 |
220.15 g/mol |
IUPAC名 |
1-hydroxy-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(4-5)12-7(14)13-15/h1-4,15H,(H2,12,13,14) |
InChIキー |
RHKPLZXQOSKYAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)





![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)
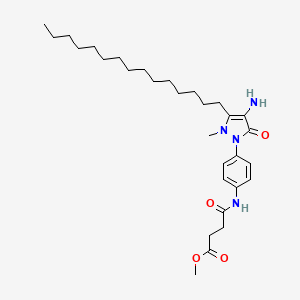

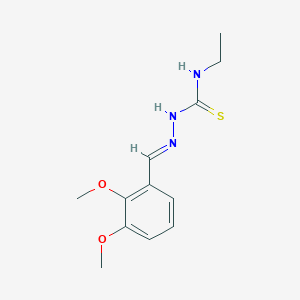
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
